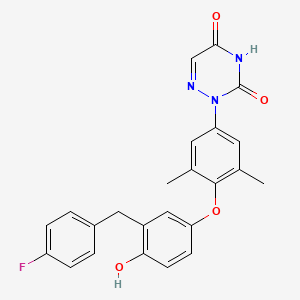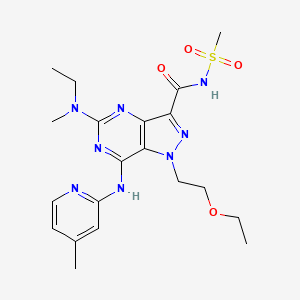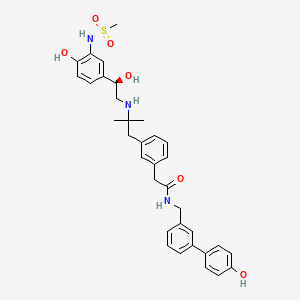
Prothipendyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prothipendyl, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe and is used to treat anxiety and agitation in psychotic syndromes . Unlike other phenothiazines, it does not possess antipsychotic effects and is a weaker dopamine receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prothipendyl can be synthesized through the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride . The reaction involves the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced as a pastel yellow to greenish yellow odorless crystalline powder with the formula C₁₆H₁₉N₃S·HCl·H₂O. The melting point of the anhydrous form is between 177 to 178 °C .
Chemical Reactions Analysis
Types of Reactions: Prothipendyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using potassium caroate to form the corresponding sulfoxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Major Products Formed:
Oxidation: The major product formed is this compound sulfoxide.
Reduction: The reduction of this compound can lead to the formation of various reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted this compound derivatives.
Scientific Research Applications
Prothipendyl has a wide range of scientific research applications:
Mechanism of Action
Prothipendyl primarily acts as a dopamine receptor antagonist. By blocking dopamine receptors, particularly the D2 subtype, it reduces the effect of dopamine in the brain . This mechanism is responsible for its anxiolytic and antiemetic effects. Additionally, this compound has an affinity for histamine receptors, contributing to its antihistamine properties .
Comparison with Similar Compounds
Pipazetate: Another compound in the azaphenothiazine group with similar anxiolytic and antiemetic properties.
Uniqueness: this compound’s unique structure, with a nitrogen atom replacing a carbon atom in the tricyclic ring system, distinguishes it from other phenothiazines. This structural difference contributes to its specific pharmacological profile, making it a weaker dopamine receptor antagonist and limiting its antipsychotic effects .
Properties
CAS No. |
303-69-5 |
|---|---|
Molecular Formula |
C16H19N3S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |
InChI Key |
JTTAUPUMOLRVRA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
303-69-5 1225-65-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1225-65-6 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
prothipendyl prothipendyl hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile](/img/structure/B1679670.png)



![1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea](/img/structure/B1679676.png)

